

An In-depth Technical Guide to BoroGly-(+)-Pinanediol: Structure, Stereochemistry, and Applications

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Compound of Interest

Compound Name: *BoroGly-(+)-Pinanediol*

CAS No.: 877371-68-1

Cat. No.: B1528925

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Introduction

In the landscape of modern synthetic and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral boronic esters have emerged as indispensable tools in asymmetric synthesis, enabling the construction of complex molecular architectures with high stereocontrol.^{[1][2]} Among these, **BoroGly-(+)-Pinanediol** hydrochloride, a glycine-derived boronic ester protected by (+)-pinanediol, represents a key building block for the synthesis of α -amino acids and other chiral molecules. This guide provides a comprehensive technical overview of its structure, the critical role of its stereochemistry, and its application in advanced organic synthesis, tailored for researchers and professionals in drug development.

Organoboron compounds are pivotal in organic synthesis, medicinal chemistry, and material science.^[1] Boronic acids and their esters, in particular, have gained significant attention due to their unique properties, including low toxicity and exceptional oxophilicity, making them potent enzyme inhibitors and valuable components in drug design.^[3] The use of chiral auxiliaries, such as (+)-pinanediol, allows for the temporary attachment of a chiral group to a prochiral substrate, directing subsequent chemical transformations to achieve high stereoselectivity.^[4]

Part 1: Molecular Structure and Stereochemistry

The efficacy of **BoroGly-(+)-Pinanediol** as a chiral synthon is fundamentally rooted in its well-defined three-dimensional structure. The molecule is composed of a glycine methylamine unit attached to a boron atom, which is, in turn, part of a dioxaborolane ring formed with the chiral diol, (+)-pinanediol.

1.1. Core Components

- **Glycine Moiety:** The simplest amino acid provides the core N-C-B framework.
- **Boron Atom:** A trivalent boron atom acts as the Lewis acidic center, forming a stable five-membered ring with the pinanediol.
- **(+)-Pinanediol Auxiliary:** Derived from the naturally abundant monoterpene (+)- α -pinene, this rigid bicyclic diol imparts a distinct and sterically hindered chiral environment around the boron center.^[5]

The formal chemical name for the hydrochloride salt is ((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][5][6]dioxaborol-2-yl)methanamine hydrochloride.^[6]

Property	Value	Source
CAS Number	877314-87-9	[6][7]
Molecular Formula	C ₁₁ H ₂₁ BCINO ₂	[6][7]
Molecular Weight	245.56 g/mol	[6]
IUPAC Name	((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][5][6]dioxaborol-2-yl)methanamine hydrochloride	[6]

1.2. Stereochemical Dictates

The stereochemistry of **BoroGly-(+)-Pinanediol** is the cornerstone of its utility. The (+)-pinanediol ligand possesses multiple stereocenters, creating a C₂-symmetric chiral pocket. This

rigid conformation effectively shields one face of the boron-substituted carbon atom. When a nucleophile approaches, it is sterically directed to the opposite, more accessible face, leading to a highly predictable and diastereoselective reaction outcome. This principle is the basis for its successful application in the Matteson homologation reaction, which can achieve diastereoselectivity often exceeding 98%.^[5]

Caption: Structure of **BoroGly-(+)-Pinanediol** Hydrochloride.

Part 2: Synthesis and Mechanism

The preparation of chiral α -aminoboronic acid derivatives generally follows a well-established pathway pioneered by Matteson.^[8] This methodology leverages the stereodirecting influence of the pinanediol auxiliary to construct the chiral center.

2.1. General Synthetic Workflow

The synthesis typically involves a homologation process where a pinanediol boronic ester is extended by one carbon.^{[5][8]}

- **Boration:** An appropriate starting material is converted into a boronic ester using a boron source like trimethyl borate, followed by transesterification with (+)-pinanediol.^[8]
- **Matteson Homologation:** The resulting boronic ester undergoes reaction with dichloromethyl lithium (LiCHCl_2) to form an α -chloro boronic ester intermediate. This step is crucial for chain extension.^{[5][8]}
- **Nucleophilic Substitution:** The α -chloro intermediate is then subjected to an $\text{S}_{\text{N}}2$ -type reaction. For BoroGly, a nitrogen nucleophile such as lithium hexamethyldisilazide (LiHMDS) is used to introduce the amino group.^[8]
- **Deprotection and Salt Formation:** Subsequent deprotection and treatment with HCl yield the final **BoroGly-(+)-Pinanediol** hydrochloride.



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Caption: General workflow for synthesizing α -amino boronic esters.

2.2. Mechanism of Stereocontrol

The high diastereoselectivity of the Matteson homologation is a result of the steric hindrance imposed by the pinanediol group. The bulky gem-dimethyl group on one side of the pinane backbone and the bridgehead hydrogen on the other create a chiral pocket. During the homologation, the incoming nucleophile (e.g., the nitrogen source) is forced to approach from the less hindered face of the α -chloro boronic ester intermediate, thus setting the stereochemistry of the newly formed C-N bond with high fidelity.

Part 3: Applications in Drug Development and Asymmetric Synthesis

BoroGly-(+)-Pinanediol is a valuable intermediate for synthesizing a wide array of chiral building blocks, particularly non-natural α -amino acids, which are of significant interest in drug discovery.^[5] Boronic acid derivatives have emerged as important pharmacophores, with several FDA-approved drugs, including treatments for multiple myeloma, incorporating a boronic acid moiety.^{[3][9]}

3.1. Synthesis of Chiral α -Amino Acids

The primary application of **BoroGly-(+)-Pinanediol** is as a precursor to enantiomerically pure α -amino boronic acids and their derivatives.^[5] The pinanediol auxiliary can be cleaved under mild conditions, typically by transesterification with another diol or by oxidative cleavage, to release the free α -amino boronic acid.^[10] This product can then be used in peptide synthesis or further modified.

3.2. Key Reactions and Transformations

- **Suzuki-Miyaura Coupling:** While less common for this specific compound, the boronic ester functionality allows for participation in palladium-catalyzed cross-coupling reactions to form C-C bonds.

- Further Functionalization: The amine group can be acylated or alkylated to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

The versatility and robustness of this chemistry make it a powerful tool for constructing molecules with complex stereochemical features.[1]

Part 4: Experimental Protocols and Characterization

4.1. Illustrative Experimental Protocol: Synthesis of an α -Amino Boronic Ester

This protocol is a generalized representation based on established literature procedures.

- Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the starting pinanediol boronic ester (1.0 eq) in anhydrous THF.
- Cooling: The solution is cooled to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- Homologation: A solution of dichloromethylithium (1.1 eq), freshly prepared, is added dropwise, maintaining the temperature below $-70\text{ }^{\circ}\text{C}$. The reaction is stirred for 30 minutes.
- Lewis Acid Addition: Anhydrous zinc chloride (1.2 eq) in THF is added, and the mixture is allowed to warm slowly to room temperature and stirred overnight.
- Nucleophilic Addition: The reaction is re-cooled to $-78\text{ }^{\circ}\text{C}$, and a solution of LiHMDS (1.5 eq) in THF is added dropwise. The mixture is stirred for 4-6 hours while gradually warming to room temperature.
- Quenching and Workup: The reaction is quenched with saturated aqueous NH_4Cl . The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield the protected α -amino boronic ester.
- Deprotection: The purified ester is dissolved in a suitable solvent (e.g., diethyl ether/water) and treated with aqueous HCl. The resulting hydrochloride salt is isolated by filtration or crystallization.

4.2. Analytical Characterization

- **NMR Spectroscopy:** ^1H and ^{13}C NMR are essential for confirming the structure and assessing diastereomeric purity. Characteristic signals for the pinanediol backbone and the glycine moiety protons are monitored.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
- **Chiral HPLC:** High-performance liquid chromatography using a chiral stationary phase can be employed to determine the enantiomeric excess (ee) of the final product after cleavage of the auxiliary.

Conclusion

BoroGly-(+)-Pinanediol stands as a testament to the power of chiral auxiliary-mediated synthesis. Its rigid, well-defined stereochemical environment, derived from the readily available (+)-pinanediol, provides an exceptionally reliable method for the asymmetric synthesis of α -amino boronic acids and their derivatives.[5] For researchers in medicinal chemistry and drug development, this reagent is not merely a building block but a strategic tool for accessing novel and enantiomerically pure chemical entities, accelerating the discovery of next-generation therapeutics. The principles governing its reactivity and stereocontrol are fundamental to modern asymmetric synthesis.

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